molecular formula C8H8N2O2S B1305963 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 25252-46-4

1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No. B1305963
M. Wt: 196.23 g/mol
InChI Key: QRANSYHQSVJLHX-UHFFFAOYSA-N
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Patent
US09056873B2

Procedure details

A mixture of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (2 g, 10.19 mmol), copper (1.943 g, 30.6 mmol) and quinoline (10 mL, 85 mmol) were heated to 200° C. for 1 hour in a Biotage Initiator microwave. Following heating, the mixture was extracted with ethyl acetate (3×100 mL) and 3N HCl (200 mL). The organic layers were combined, dried over sodium sulfate, concentrated, and purified via silica gel flash chromatography, eluting with a gradient of 10-40% EtOAc and hexane to give the title compound as a clear oil (1.07 g, 69%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.32 (s, 9H), 3.83 (s, 3H), 6.98 (d, J=5.40 Hz, 1H), 7.09 (d, J=4.90 Hz, 1H). ESI-MS m/z [M+H]+ calc'd for C7H8N2S, 153. found, 153.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
1.943 g
Type
catalyst
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[S:7][C:8](C(O)=O)=[CH:9][C:5]=2[C:4]([CH3:13])=[N:3]1.N1C2C(=CC=CC=2)C=CC=1>[Cu]>[CH3:1][N:2]1[C:6]2[S:7][CH:8]=[CH:9][C:5]=2[C:4]([CH3:13])=[N:3]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN1N=C(C2=C1SC(=C2)C(=O)O)C
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
copper
Quantity
1.943 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Following heating
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×100 mL) and 3N HCl (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via silica gel flash chromatography
WASH
Type
WASH
Details
eluting with a gradient of 10-40% EtOAc and hexane

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C2=C1SC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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